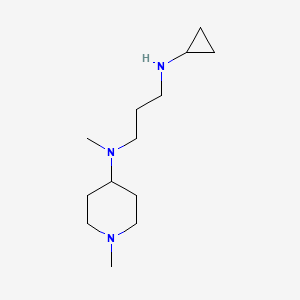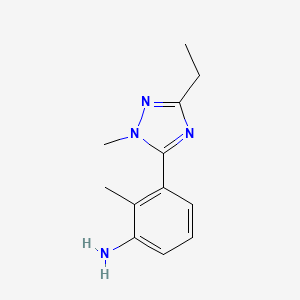
Benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester: is a chemical compound with the molecular formula C9H11NO5S and a molecular weight of 245.25 g/mol . It is also known by other names such as methyl 2-methoxy-5-sulfamoylbenzoate and methyl 5-(aminosulfonyl)-2-methoxybenzoate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester involves several key steps:
Etherification: The phenol hydroxyl group is etherified.
Sulfonylation: The compound undergoes sulfonyl chloride treatment.
Amination: The sulfonylated intermediate is then aminated.
Esterification: Finally, esterification is carried out using salicylic acid and methyl salicylate as precursors.
Chemical Reactions Analysis
Benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the preparation of various pharmaceutical compounds.
Biology: It plays a role in the synthesis of biologically active molecules.
Medicine: It is involved in the development of therapeutic drugs for treating neurodegenerative diseases and as oral hypoglycemic agents.
Industry: It is used in the production of anticoagulants and HCV NS5B polymerase inhibitors.
Mechanism of Action
The mechanism of action of benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Benzoic acid, 5-methoxy-2-sulfamoyl-, methyl ester can be compared with other similar compounds such as:
- Methyl 2-methoxy-5-sulfamoylbenzoate
- Methyl 5-(aminosulfonyl)-2-methoxybenzoate
- 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
These compounds share similar chemical structures but may differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
70017-14-0 |
|---|---|
Molecular Formula |
C9H11NO5S |
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 5-methoxy-2-sulfamoylbenzoate |
InChI |
InChI=1S/C9H11NO5S/c1-14-6-3-4-8(16(10,12)13)7(5-6)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13) |
InChI Key |
XGLLPFHACOWJFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


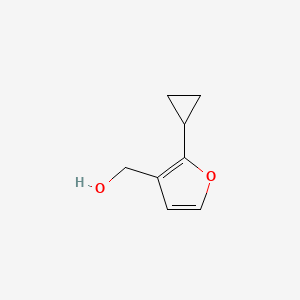


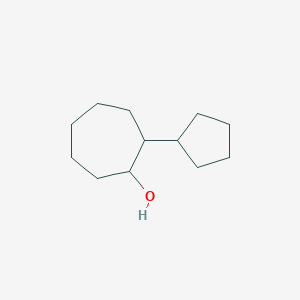
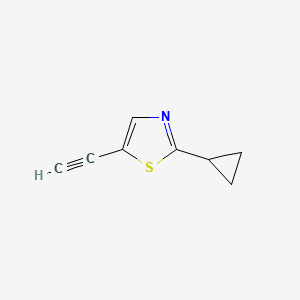
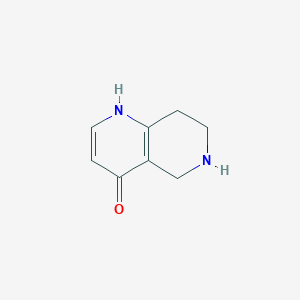
![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)
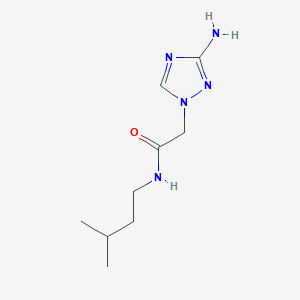

![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)

